



Applications of Thiol-Reactive DSPE-PEG MW 2000: A Guide for Researchers

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Compound of Interest		
Compound Name:	DSPE-PEG-SH, MW 2000	
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Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications, experimental protocols, and key characterization data for thiol-reactive 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide). This versatile lipid conjugate is a cornerstone in the development of advanced drug delivery systems, enabling the targeted delivery of therapeutics through the strategic bioconjugation of various ligands.

Introduction to Thiol-Reactive DSPE-PEG2000

DSPE-PEG2000-Maleimide is a heterobifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, readily incorporating into the lipid bilayer of nanoparticles such as liposomes and micelles.[1][2] The polyethylene glycol (PEG) linker, with a molecular weight of 2000 Daltons, provides a hydrophilic "stealth" shield that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[2][3]

The key functionality lies in the terminal maleimide group, which reacts specifically with thiol (sulfhydryl) groups found in the cysteine residues of proteins and peptides.[2][4] This highly efficient and selective thiol-maleimide Michael addition reaction occurs under mild physiological conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[5] This enables the surface functionalization of nanoparticles with targeting moieties like antibodies, peptides, and aptamers for precise delivery to disease sites.[2][4]



Key Applications and Quantitative Data

The primary application of DSPE-PEG2000-Maleimide is in the creation of targeted drug delivery vehicles for various therapeutic areas, most notably in cancer therapy.[4] By conjugating targeting ligands to the surface of drug-loaded nanoparticles, the therapeutic payload can be preferentially delivered to cancer cells that overexpress the corresponding receptors, enhancing efficacy and minimizing off-target toxicity.

Below is a summary of quantitative data from various studies utilizing DSPE-PEG2000-Maleimide in nanoparticle formulations.



Form ulatio n ID	Nano partic le Type	Targe ting Ligan d	Drug/ Paylo ad	Partic le Size (nm)	Zeta Poten tial (mV)	PDI	Drug Loadi ng (DL%)	Enca psula tion Effici ency (EE%)	Refer ence
F1	Liposo me	RGD Peptid e	siRNA	129.7 ± 51	32 ± 1.3	-	-	>96%	[6]
F2	Micelle	CREK A Peptid e	-	7.9	36.3	-	-	-	[7]
F3	Micelle	Angiop ep-2	Isoliqui ritigeni n	40.87 ± 4.82	-34.23 ± 3.35	0.26 ± 0.01	7.63 ± 2.62%	68.17 ± 6.23%	[8]
F4	Liposo me	Hemo globin	Calcei n	~120	-	-	-	-	[9]
F5	Liposo me	P435 HER2/ neu peptid e	-	134.3 ± 1.7	-20.3 ± 0.9	0.17 ± 0.01	-	-	[5]
F6	DSPE- PEG2 000/S oluplu s Nanop article	-	-	116.6	-13.7	0.112	-	-	[10]

Experimental Protocols



This section provides detailed methodologies for the preparation and characterization of nanoparticles functionalized with DSPE-PEG2000-Maleimide.

Protocol 1: Preparation of Peptide-Targeted Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes with a surface-conjugated peptide for targeted drug delivery.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- DSPE-PEG2000-Maleimide
- Chloroform
- Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Thiolated Targeting Peptide (e.g., RGD peptide)
- Rotary evaporator
- Liposome extruder and polycarbonate membranes (e.g., 100 nm)

Procedure:

- Lipid Film Formation:
 - Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., DSPC:Chol:DSPE-PEG2000-Maleimide at 55:40:5).
 - Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.



• Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

· Hydration:

 Hydrate the lipid film with the hydration buffer (PBS, pH 7.4) by vortexing or gentle shaking. The temperature should be kept above the phase transition temperature of the lipids (for DSPC, >55°C). This process forms multilamellar vesicles (MLVs).

• Extrusion (Size Reduction):

 To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform the extrusion at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.

· Peptide Conjugation:

- Dissolve the thiolated peptide in a conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.5).
- Add the peptide solution to the liposome suspension at a specific molar ratio (e.g., 2:1 peptide to DSPE-PEG2000-Maleimide).[11]
- Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

Purification:

 Remove unconjugated peptide and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Characterization:

- Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
- Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a colorimetric assay like the Ellman's test for free thiols).



 If a drug is encapsulated, determine the encapsulation efficiency and drug loading capacity.

Protocol 2: Preparation of Peptide-Functionalized Micelles

This protocol outlines the formation of self-assembled micelles from a peptide-DSPE-PEG2000 conjugate.

Materials:

- DSPE-PEG2000-Maleimide
- Thiol-containing peptide
- Organic solvent (e.g., Chloroform:DMSO 1:1 v/v)[5]
- Reaction buffer (e.g., PBS, pH 7.2)
- Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

- Conjugation of Peptide to DSPE-PEG2000-Maleimide:
 - Dissolve DSPE-PEG2000-Maleimide and the thiol-containing peptide in the organic solvent at a specific molar ratio (e.g., 1:1.2 lipid to peptide).[5]
 - Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere (e.g., argon).[5]
 - Monitor the reaction completion by a suitable method like Thin Layer Chromatography
 (TLC).[5]
- Micelle Formation (Self-Assembly):
 - Evaporate the organic solvent from the reaction mixture under vacuum to obtain a thin film of the peptide-DSPE-PEG2000 conjugate.



 Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation. The amphiphilic conjugates will self-assemble into micelles.

• Purification:

 Dialyze the micelle solution against the same buffer to remove any unreacted peptide and other small molecule impurities.

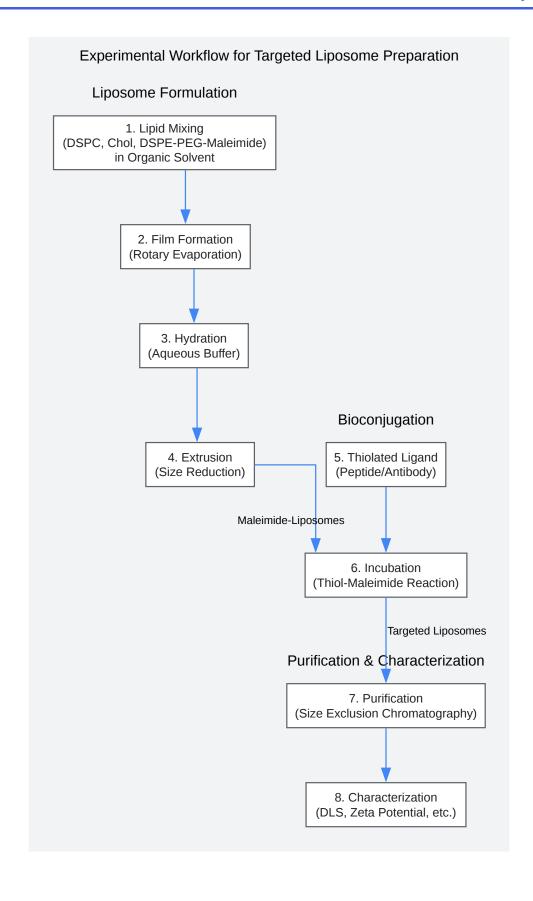
Characterization:

- Characterize the micelles for their size, PDI, and zeta potential using DLS.
- Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM).
- Determine the critical micelle concentration (CMC) to assess the stability of the micelles upon dilution.

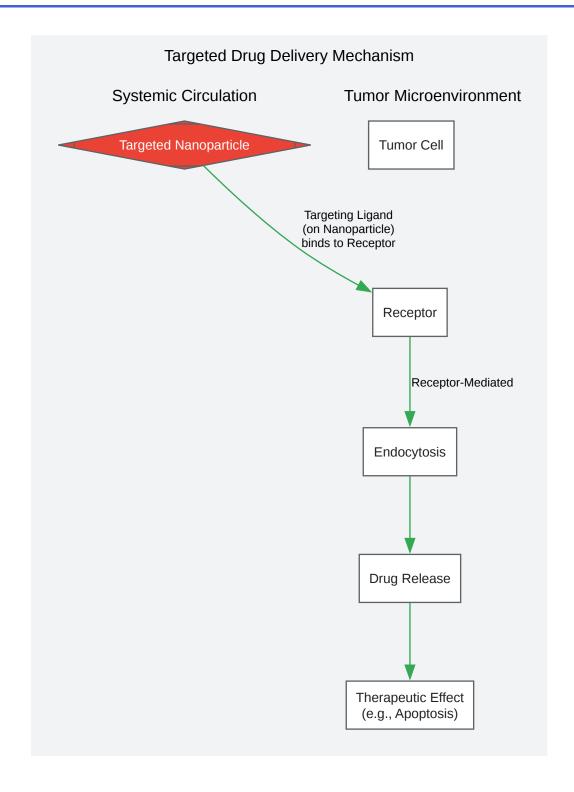
Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involved in the application of thiol-reactive DSPE-PEG2000.

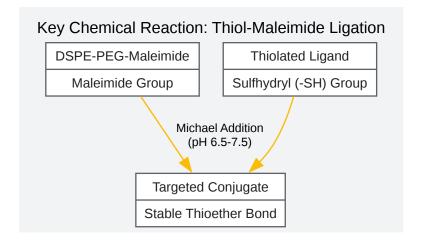












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